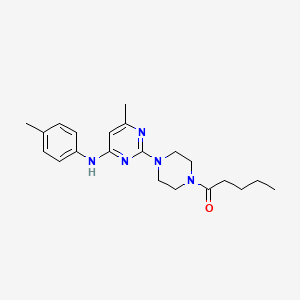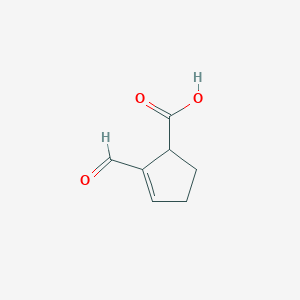![molecular formula C18H21FN2O4S B2393715 1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058514-25-1](/img/structure/B2393715.png)
1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound characterized by its bicyclic octane structure and sulfonyl-substituted phenyl group. This compound is a derivative of pyrrolidine-2,5-dione, showcasing unique chemical properties that are of interest to researchers in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. It begins with the preparation of the sulfonyl-azabicyclo octane intermediate, which is then reacted with pyrrolidine-2,5-dione. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with temperature control playing a crucial role. Catalysts like palladium or copper complexes may be used to facilitate specific steps in the synthesis.
Industrial Production Methods: For industrial production, methods are streamlined for efficiency and scalability. Techniques such as flow chemistry, where reactions are carried out in continuous flow reactors, are employed to ensure consistent quality and yield. Process optimization is key, with automated systems controlling reaction parameters to minimize variations and maximize output.
化学反応の分析
Types of Reactions It Undergoes: This compound can undergo several types of chemical reactions, including:
Oxidation: : Typically, in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, it can be oxidized to form sulfoxides and sulfones.
Reduction: : Using reducing agents such as sodium borohydride or lithium aluminum hydride, the compound can be reduced, often affecting the sulfonyl group.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring and the pyrrolidine moiety.
Common Reagents and Conditions Used: Reagents like anhydrous aluminum chloride, sodium nitrite, and various halogenating agents are frequently used in these reactions. Conditions such as refluxing in organic solvents, pH adjustments, and temperature variations are critical to achieving desired outcomes.
Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups on the phenyl ring and modifications to the bicyclic structure, which may affect the compound’s reactivity and application.
科学的研究の応用
Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its unique structure provides a versatile framework for developing new chemical entities.
Biology: Biologically, it serves as a key intermediate in the synthesis of molecules with potential pharmacological activities. Its structural components are investigated for their interaction with various biological targets.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on its role in developing drugs for conditions such as neurological disorders and cancer due to its ability to modulate specific biochemical pathways.
Industry: Industrial applications include its use in creating advanced materials with specific properties, such as polymers and resins. Its reactivity and stability make it a valuable component in material science.
作用機序
The compound exerts its effects primarily through its interaction with cellular receptors and enzymes. The molecular targets include specific proteins and enzymes involved in critical biological pathways. By binding to these targets, it can modulate their activity, leading to desired therapeutic outcomes. The pathways affected often relate to signal transduction and metabolic processes, where the compound either inhibits or activates key steps, depending on its structure and functional groups.
類似化合物との比較
When compared to similar compounds, 1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione stands out due to its unique bicyclic structure and sulfonyl-substituted phenyl group. Similar compounds like sulfonyl-azabicyclo octanes and pyrrolidine derivatives lack the combined structural features that confer specific reactivity and biological activity.
Similar Compounds
Sulfonyl-azabicyclo octanes
Pyrrolidine derivatives
Fluoro-phenyl sulfonates
These compounds share some structural elements with this compound but do not possess the exact combination of functional groups and bicyclic framework that make this compound unique.
Hope this gives you a clear and detailed understanding of the compound this compound! Let me know if there's more to explore.
特性
IUPAC Name |
1-[8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-11-8-15(4-5-16(11)19)26(24,25)21-12-2-3-13(21)10-14(9-12)20-17(22)6-7-18(20)23/h4-5,8,12-14H,2-3,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQCFUJZOQMIBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)
![1,1-Diphenyl-3-{3-thia-1-azatricyclo[5.2.2.0^{2,6}]undeca-2(6),4-dien-5-yl}propan-2-one hydrochloride](/img/structure/B2393644.png)


![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)

